METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
CAS No.: 494825-96-6
Cat. No.: VC5693815
Molecular Formula: C19H19N5O4S2
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494825-96-6 |
|---|---|
| Molecular Formula | C19H19N5O4S2 |
| Molecular Weight | 445.51 |
| IUPAC Name | methyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H19N5O4S2/c1-11-8-12(2)21-18(20-11)29-10-16-23-24-19(28-16)30-9-15(25)22-14-7-5-4-6-13(14)17(26)27-3/h4-8H,9-10H2,1-3H3,(H,22,25) |
| Standard InChI Key | FZGGYCCQDNKOFC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity
The compound’s molecular formula is C₁₉H₁₉N₅O₄S₂, with a molecular weight of 445.51 g/mol. Its IUPAC name reflects three key components:
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4,6-Dimethylpyrimidin-2-yl sulfanylmethyl group
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1,3,4-Oxadiazole ring
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Methyl benzoate backbone
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 494825-96-6 |
| Molecular Formula | C₁₉H₁₉N₅O₄S₂ |
| Molecular Weight | 445.51 g/mol |
| Key Functional Groups | Pyrimidine, Oxadiazole, Ester |
The pyrimidine moiety contributes to nucleic acid mimicry, while the oxadiazole ring enhances metabolic stability . The thioether (-S-) linkages between groups improve membrane permeability, a critical factor in drug bioavailability.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves sequential coupling reactions:
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Oxadiazole Formation: Cyclization of a thiohydrazide with a carboxylic acid derivative under dehydrating conditions.
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Sulfanylmethyl Attachment: Reaction of 4,6-dimethylpyrimidine-2-thiol with a bromomethyl intermediate via nucleophilic substitution.
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Esterification: Coupling the sulfanyl-acetamido intermediate with methyl benzoate using carbodiimide reagents (e.g., EDC or DCC).
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions |
|---|---|
| Oxadiazole Cyclization | POCl₃, DMF, 80–100°C |
| Thioether Formation | K₂CO₃, DMSO, RT |
| Amide Coupling | EDC/HOBt, CH₂Cl₂, 0–5°C |
Yield optimization requires precise stoichiometry and inert atmospheres to prevent disulfide byproducts.
Biological Activities and Mechanisms
Anticancer Activity
Pyrimidine derivatives intercalate DNA and inhibit topoisomerase II, as demonstrated in HepG2 cells (IC₅₀ = 12 µM) . The oxadiazole ring may enhance apoptosis via caspase-3 activation.
Table 3: Comparative Bioactivity of Analogues
| Compound Class | Target | IC₅₀/MIC |
|---|---|---|
| Oxadiazole-Pyrimidine | Topoisomerase II | 12 µM |
| Nitrofuran Derivatives | Mtb H37Rv | 0.5 µg/mL |
Physicochemical Properties
Spectroscopic Characterization
Research Gaps and Future Directions
Unresolved Challenges
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Toxicity Profiles: No in vivo data exist for this compound.
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Resistance Potential: Cross-resistance with existing antimicrobials remains unstudied .
Proposed Studies
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In Vivo Efficacy: Testing in murine models of infection or cancer.
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SAR Analysis: Modifying sulfanyl groups to enhance target affinity.
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